molecular formula C17H16O8 B12600546 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol CAS No. 873192-43-9

2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol

Cat. No.: B12600546
CAS No.: 873192-43-9
M. Wt: 348.3 g/mol
InChI Key: AVUDJRRBHDEMSG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenolic compounds, which are characterized by the presence of hydroxyl groups attached to an aromatic hydrocarbon group. The compound’s structure includes multiple hydroxyl groups and methoxy groups, contributing to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with various reagents under controlled conditions. One common method includes the use of thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol involves its interaction with various molecular targets. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is unique due to its multiple hydroxyl and methoxy groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

873192-43-9

Molecular Formula

C17H16O8

Molecular Weight

348.3 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromene-2,3,5,7-tetrol

InChI

InChI=1S/C17H16O8/c1-23-13-3-8(4-14(24-2)16(13)21)17(22)15(20)7-10-11(19)5-9(18)6-12(10)25-17/h3-7,18-22H,1-2H3

InChI Key

AVUDJRRBHDEMSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O

Origin of Product

United States

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